molecular formula C16H18N2O5S2 B2615875 Ethyl 2-(3-(benzylsulfonyl)propanamido)thiazole-4-carboxylate CAS No. 922486-08-6

Ethyl 2-(3-(benzylsulfonyl)propanamido)thiazole-4-carboxylate

Cat. No.: B2615875
CAS No.: 922486-08-6
M. Wt: 382.45
InChI Key: ISLXQDFTFJCOKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-(benzylsulfonyl)propanamido)thiazole-4-carboxylate is a useful research compound. Its molecular formula is C16H18N2O5S2 and its molecular weight is 382.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

Ethyl 2-substituted-aminothiazole-4-carboxylate analogs, including structures related to Ethyl 2-(3-(benzylsulfonyl)propanamido)thiazole-4-carboxylate, have been synthesized and evaluated for their antitumor activity. These compounds were tested in vitro against 60 human tumor cell lines by the National Cancer Institute (NCI), displaying potential anticancer activity. Specifically, Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate exhibited remarkable activity against the RPMI-8226 leukemia cell line with a GI50 value of 0.08 μM and showed broad-spectrum activity against all tumor cell lines used in the study with a GI50 (MG-MID) value of 38.3 μM (El-Subbagh, Abadi, & Lehmann, 1999).

Spectroscopic and Nonlinear Optical Properties

The synthesis of new thiazole derivatives, including ethyl 2-(2-benzylidenehydrazinyl)thiazole-4-carboxylate, was achieved through cyclization of 1-benzylidenethiosemicarbazide with ethyl bromopyruvate. These compounds were characterized using spectroscopic techniques like FTIR, 1H-NMR, and 13C-NMR, and their structures were determined using single-crystal X-ray diffraction (SC-XRD). Computational insights from density functional theory (DFT) calculations were employed to analyze their spectroscopic data, optimized geometry, frontier molecular orbitals (FMOs), natural bond orbital (NBO) analysis, and nonlinear optical (NLO) properties. These studies indicate that the compounds exhibit interesting NLO properties, suggesting potential applications in optoelectronic devices (Haroon et al., 2020).

Properties

IUPAC Name

ethyl 2-(3-benzylsulfonylpropanoylamino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S2/c1-2-23-15(20)13-10-24-16(17-13)18-14(19)8-9-25(21,22)11-12-6-4-3-5-7-12/h3-7,10H,2,8-9,11H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLXQDFTFJCOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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